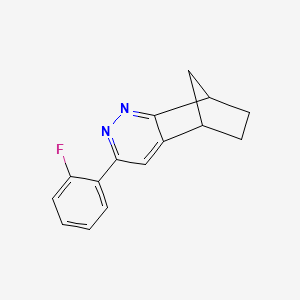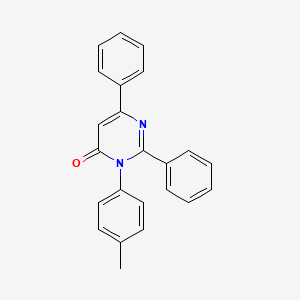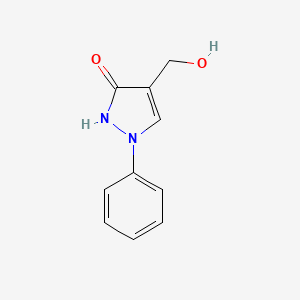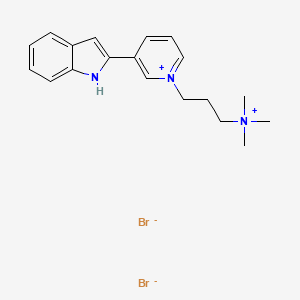
3-Indol-2-yl-1-(3-(trimethylammonio)propyl)pyridinium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is a complex organic compound that features both indole and pyridinium moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves a multi-step process:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Quaternization of Pyridine: The pyridine ring is quaternized by reacting it with an alkyl halide, such as 3-bromopropyltrimethylammonium bromide, under basic conditions to form the pyridinium salt.
Coupling Reaction: The final step involves coupling the indole moiety with the quaternized pyridinium salt under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The pyridinium ring can be reduced to a pyridine ring using reducing agents like sodium borohydride.
Substitution: Both the indole and pyridinium rings can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, elevated temperatures.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted indole or pyridinium derivatives.
Applications De Recherche Scientifique
3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Potential use in the development of advanced materials, such as conductive polymers or sensors.
Mécanisme D'action
The mechanism of action of 3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide depends on its specific application:
Biological Interactions: It may interact with proteins or nucleic acids, affecting their function.
Therapeutic Effects: It may inhibit specific enzymes or receptors, leading to its therapeutic effects.
Material Properties: Its unique structure may impart specific electronic or optical properties to materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-Indol-2-yl)-1-(3-(dimethylamino)propyl)pyridin-1-ium bromide: Similar structure but with a dimethylamino group instead of a trimethylammonio group.
3-(1H-Indol-2-yl)-1-(3-(ethylammonio)propyl)pyridin-1-ium bromide: Similar structure but with an ethylammonio group instead of a trimethylammonio group.
Uniqueness
3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is unique due to its specific combination of indole and pyridinium moieties, which may impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
21199-46-2 |
|---|---|
Formule moléculaire |
C19H25Br2N3 |
Poids moléculaire |
455.2 g/mol |
Nom IUPAC |
3-[3-(1H-indol-2-yl)pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C19H25N3.2BrH/c1-22(2,3)13-7-12-21-11-6-9-17(15-21)19-14-16-8-4-5-10-18(16)20-19;;/h4-6,8-11,14-15,20H,7,12-13H2,1-3H3;2*1H/q+2;;/p-2 |
Clé InChI |
KIKJXWYDHGRXIN-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(C)CCC[N+]1=CC=CC(=C1)C2=CC3=CC=CC=C3N2.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


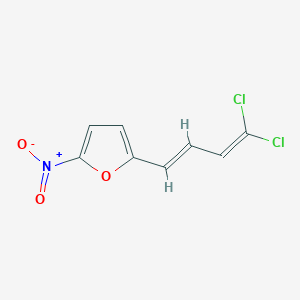
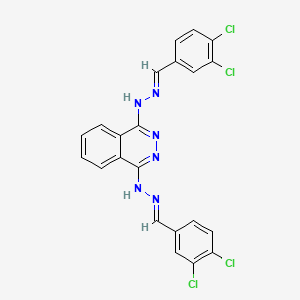
![(3S)-N-Cyclopentyl-N-{[2-(methylsulfanyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B12917878.png)
![5-Amino-2-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917896.png)
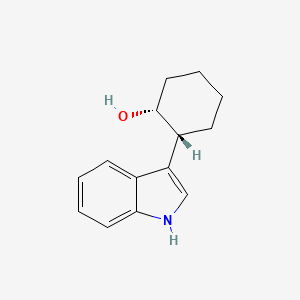
![N-cyclohexyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12917906.png)
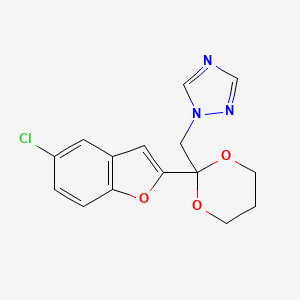
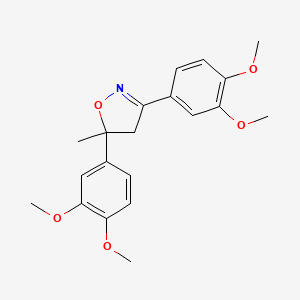
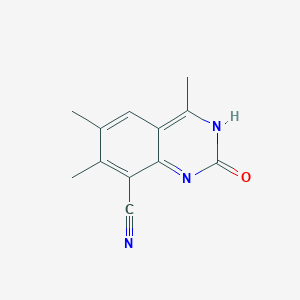
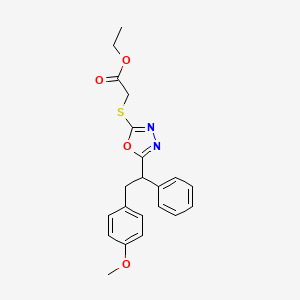
![9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine](/img/structure/B12917950.png)
